CGP 57380 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinase 1 (MNK1). [, , , , , , , , , , , , , ] MNKs, including MNK1 and MNK2, are downstream kinases in the MAPK signaling pathway, primarily known for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). [, , , , ] This phosphorylation event is implicated in the regulation of protein synthesis, particularly for a subset of mRNAs involved in cell growth, proliferation, and survival. [, , , ] Due to the crucial role of MNK1 in these cellular processes, CGP 57380 has emerged as a valuable tool for studying MNK1's function in various biological contexts and for exploring its therapeutic potential in diseases like cancer. [, , , , , , , , , , , , , ]
Clinical trials: Based on the promising preclinical data, further research is warranted to investigate the safety and efficacy of CGP 57380 in clinical trials for various cancer types. [, ]
Structure-activity relationship (SAR) studies: Conducting further SAR studies on CGP 57380 analogs can lead to the development of more potent and selective MNK1 inhibitors with improved pharmacological properties. []
CGP 57380 was developed as part of a series of compounds aimed at inhibiting specific kinases involved in cellular signaling. It is classified as a kinase inhibitor with a particular focus on MNK1, which plays a crucial role in the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key regulator of mRNA translation. The compound is identified by its CAS number 522629-08-9 and has been referenced in various studies highlighting its potential therapeutic applications, especially in cancer research and inflammatory diseases .
The synthesis of CGP 57380 involves several steps that typically include the construction of the core structure followed by modifications to enhance selectivity and potency. While specific proprietary methods may not be publicly available, general approaches to synthesizing kinase inhibitors include:
The synthesis parameters such as temperature, reaction time, and solvent choice can significantly affect the yield and purity of CGP 57380.
CGP 57380 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 313.37 g/mol.
Crystallographic studies or computational modeling can provide insights into how CGP 57380 fits within the active site of MNK1, influencing its inhibitory action.
CGP 57380 primarily participates in biochemical reactions where it inhibits MNK1 activity. This inhibition leads to decreased phosphorylation of eIF4E, affecting downstream processes such as protein synthesis.
Quantitative analyses often measure the IC value for CGP 57380 against MNK1, which is reported to be around 2.2 μM .
The mechanism of action for CGP 57380 centers on its role as an MNK1 inhibitor:
Studies have demonstrated that treatment with CGP 57380 leads to significant decreases in pro-inflammatory cytokines in macrophages, highlighting its potential therapeutic implications .
CGP 57380 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal conditions for laboratory use and potential therapeutic applications.
CGP 57380 has several scientific applications:
MNKs exert their primary physiological function through the precise regulation of mRNA translation, a process fundamental to cancer cell proliferation, survival, and adaptation. The most extensively characterized substrate of MNKs is eukaryotic initiation factor 4E (eIF4E), phosphorylated exclusively at Ser209 by both MNK1 and MNK2 [3] [7]. This phosphorylation event, while reducing eIF4E's affinity for the 5' mRNA cap structure, paradoxically enhances the assembly of the eIF4F translation initiation complex (comprising eIF4E, eIF4G, and eIF4A) and promotes its RNA-unwinding activity [3]. Crucially, MNK-mediated eIF4E phosphorylation exhibits mRNA selectivity, preferentially affecting transcripts containing complex 5' untranslated regions (UTRs) with secondary structures like hairpins [3]. These structurally complex 5' UTRs are overrepresented in mRNAs encoding oncoproteins (e.g., VEGF, c-MYC, Cyclin D1, BCL-2, MCL-1), survival factors, and proteins involved in metastasis and angiogenesis. Consequently, MNK activity dysregulates the cellular translatome, shifting protein synthesis towards malignancy-associated proteins. Mechanistically, MNK1 binds directly to the scaffold protein eIF4G, positioning it optimally to phosphorylate eIF4E within the eIF4F complex. Inhibition studies using the MNK inhibitor CGP 57380 demonstrate that blocking MNK activity selectively impairs translation of capped, hairpin-containing mRNAs without affecting mRNAs with simpler 5' UTRs [3]. Beyond eIF4E, MNKs phosphorylate other substrates influencing RNA metabolism, including heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and the polypyrimidine tract-binding protein-associated splicing factor (PSF), linking MNK signaling to mRNA splicing, stability, and nucleocytoplasmic transport [1] [7].
Phosphorylation of eIF4E (p-eIF4E) by MNKs is not merely a biochemical event but a critical driver of oncogenesis and treatment failure. Elevated p-eIF4E levels correlate strongly with advanced tumor stage, metastasis, and poor prognosis across diverse cancers, including leukemia, melanoma, breast, and prostate cancer [1] [4] [8]. In acute myeloid leukemia (AML), higher nuclear p-eIF4E in patient samples is associated with increased tumor burden and inferior clinical outcomes [1]. The MNK/eIF4E axis contributes to malignant progression through multifaceted mechanisms:
A novel connection exists between MNK signaling and the metastasis suppressor N-myc downstream regulated gene 1 (NDRG1). MNK inhibition (e.g., with CGP 57380 or MNK-I1) increases both NDRG1 mRNA and protein levels in breast cancer cells and decreases NDRG1 phosphorylation, specifically implicating MNK1 in this regulation [5] [9]. As NDRG1 inhibits cell migration and metastasis, its suppression by active MNK signaling provides a direct mechanistic link to cancer progression. Furthermore, crosstalk exists between MNK1 and the NDRG1 kinase SGK1, where SGK1 phosphorylates MNK1 at a conserved site, repressing its activity, adding complexity to the network regulating metastasis [5] [9].
Table 2: Mechanisms of MNK1/eIF4E Axis in Cancer Pathogenesis and Therapy Resistance
Mechanism | Consequences | Evidence |
---|---|---|
Oncogenic Protein Synthesis | Enhanced translation of mRNAs encoding pro-growth/survival proteins (c-MYC, Cyclin D1, BCL-2, MCL-1, VEGF) | Preferential translation of capped/hairpin-containing mRNAs inhibited by CGP 57380 [3] [8] |
Metastasis & Phenotype Switching | Increased cell migration, invasion, and plasticity (e.g., melanoma invasive state) | ↓NGFR translation upon MNK inhibition [4]; ↓NDRG1 expression/activity via MNK1 [5] [9] |
Chemotherapy/Targeted Therapy Resistance | Survival of cells exposed to cytotoxic drugs or kinase inhibitors | MNKi sensitizes chemo-resistant leukemia cells [1]; Persistence of MNK signaling post-BRAFi in melanoma [8] |
Immune Suppression | Reduced tumor antigen expression; Increased PD-L1; Immunosuppressive cytokine milieu; Exclusion of cytotoxic T cells | ↑Antigen presentation; ↓PD-L1 on DCs/MDSCs; ↑CD8+ T cell infiltration with MNK inhibition [4] |
Stemness | Maintenance of leukemia stem cell (LSC) function | CGP 57380 extinguishes LSC serial transplantability [6] [10] |
The compelling biological role of the MNK/eIF4E axis in cancer pathogenesis is matched by strong therapeutic rationale for its pharmacological inhibition. Several key factors make MNK1 an attractive target:
CGP 57380 exemplifies the pharmacological approach to MNK inhibition. Identified as a cell-permeable pyrazolo-pyrimidine compound, it selectively inhibits MNK1 with an IC50 of 2.2 μM in cell-free assays [6] [10]. It shows excellent kinase selectivity, exhibiting no significant inhibitory activity against a panel of related kinases including p38, JNK1, ERK1/2, PKC, or c-Src-like kinases at concentrations effective for MNK1 inhibition [6] [10]. This specificity is crucial for interpreting its cellular effects as primarily MNK-mediated. In cellular contexts, CGP 57380 effectively suppresses eIF4E phosphorylation at Ser209 (cellular IC50 ~3 μM) and demonstrates anti-tumor activity in various models. It inhibits proliferation of leukemia cell lines (e.g., MV4-11 GI50 = 4.88 μM; MOLM-13 GI50 = 8.81-9.88 μM), prevents leukemia stem cell (LSC) function in chronic myeloid leukemia (CML) models, and impairs critical oncogenic processes like angiogenesis and cell migration [6] [10]. While CGP 57380 served as a valuable tool compound, its development paved the way for more potent and clinically optimized MNK inhibitors currently under investigation.
Table 3: Cellular Effects of CGP 57380 in Preclinical Cancer Models
Cancer Type | Cell Line/Model | Key Effect(s) of CGP 57380 | Assay/Readout | Reference |
---|---|---|---|---|
Leukemia | MV4-11 | Growth Inhibition (GI50 = 4.88 μM) | Resazurin assay (72h) | [10] |
MOLM-13 | Growth Inhibition (GI50 = 8.81-9.88 μM) | Resazurin assay / Cell counting (72h) | [6] [10] | |
BC CML Progenitors | Abolished serial replating; Extinguished LSC transplantability | In vitro serial replating; In vivo serial transplantation | [6] [10] | |
Solid Cancers | HEK293, Various | Dephosphorylation of eIF4E (IC50 ~3 μM); ↑Cap-dependent translation (context-dependent) | Western Blot; Reporter assays | [3] [10] |
Vascular Smooth Muscle | ↓Ang II-stimulated protein synthesis & hypertrophy | Protein synthesis measurement; Cell size | [10] | |
Breast Cancer | Regulation of NDRG1 expression/phosphorylation | Western Blot; RT-qPCR | [5] [9] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9